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Introduction
Circulating cell-free DNA (cfDNA) represents fragments of DNA released into the bloodstream

from dying cells. In healthy individuals, cfDNA is present at low concentrations, primarily

originating from hematopoietic cells.[1][2] However, in various pathological conditions, including

cancer, autoimmune disorders, and trauma, cfDNA levels can be significantly elevated.[3] In

cancer patients, a fraction of this cfDNA, known as circulating tumor DNA (ctDNA), originates

from tumor cells and carries tumor-specific genetic and epigenetic alterations.[2] The

quantification of cfDNA is a critical first step in many liquid biopsy applications, providing

valuable information for diagnosis, prognosis, and monitoring treatment response.[3][4][5]

The Quant-iT™ PicoGreen™ dsDNA Assay is a highly sensitive and specific method for the

quantification of double-stranded DNA (dsDNA).[6][7] The PicoGreen™ reagent is a

fluorescent dye that exhibits a significant increase in fluorescence upon binding to dsDNA,

allowing for the detection of as little as 25 pg/mL of dsDNA.[3] This method is less time-

consuming and more cost-effective than amplification-based methods like quantitative PCR

(qPCR), while still showing a high correlation with qPCR results.[8][9] These characteristics

make the PicoGreen™ assay a valuable tool for the routine quantification of cfDNA in research

and clinical settings.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1258679?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10592331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7938321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8067453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7938321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8067453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3362424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10475926/
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://assets.fishersci.com/TFS-Assets/LCD/Application-Notes/D10046~.pdf
https://www.promega.com/~/media/files/products%20and%20services/instruments/detection/tbs%20technical%20support%20docs/s-0041.pdf
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8067453/
https://pubmed.ncbi.nlm.nih.gov/17867987/
https://www.researchgate.net/publication/5972681_Specific_real-time_PCR_vs_fluorescent_dyes_for_serum_free_DNA_quantification
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Notes
The PicoGreen™ assay is a robust method for the quantification of total cfDNA from various

biological fluids, including plasma and serum.[3][4] Its high sensitivity makes it particularly

suitable for samples with low cfDNA concentrations, which is often the case in early-stage

disease or healthy individuals.[10] The assay is linear over a broad range of DNA

concentrations, typically from 1 ng/mL to 1000 ng/mL, allowing for accurate measurement

across diverse sample types.[7]

Key Advantages of the PicoGreen™ Assay for cfDNA Quantification:

High Sensitivity: Capable of detecting low picogram levels of dsDNA.[3]

Specificity for dsDNA: Minimizes interference from single-stranded DNA (ssDNA), RNA, and

free nucleotides that may be present in cfDNA preparations.[11]

Broad Dynamic Range: Provides accurate quantification over several orders of magnitude of

DNA concentration.[7]

Cost-Effectiveness and Speed: Offers a faster and more economical alternative to qPCR for

total cfDNA quantification.[8][9]

Simple Workflow: The protocol is straightforward and can be easily implemented in a

laboratory setting with a fluorescence microplate reader.[12]

Considerations and Limitations:

Quantifies Total dsDNA: The PicoGreen™ assay does not differentiate between cfDNA from

normal cells and ctDNA from tumor cells. For specific quantification of tumor-derived DNA,

subsequent targeted molecular analyses such as qPCR or next-generation sequencing

(NGS) are required.

Interfering Substances: Certain compounds, such as salts and detergents, can affect the

fluorescence signal. It is crucial to ensure that the buffer composition of the standards is

similar to that of the samples.[13]
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Sample Quality: Proper pre-analytical handling of blood samples is critical to prevent lysis of

blood cells, which can lead to contamination with genomic DNA and artificially inflate cfDNA

measurements.[14]

Quantitative Data Summary
The concentration of cfDNA can vary significantly between healthy individuals and patients with

diseases like cancer. The following tables summarize typical cfDNA concentrations measured

by fluorometric methods like PicoGreen™ and other techniques.

Population Sample Type

Mean cfDNA

Concentration

(ng/mL)

Range (ng/mL) Citation

Healthy

Individuals
Plasma 4.3 ± 8.6 1 - 10 [1]

Healthy

Individuals
Blood ~30 0 - 100 [2]

Healthy

Individuals
Plasma 29.8 ± 14.4 10.6 - 69.3 [4]

Cancer Patients

(General)
Serum -

300 - 215,000

copies/mL*
[8][9]

Cancer Patients

(General)
Blood ~180 0 - 1000 [2]

Gastric Cancer

Patients
Plasma 71.4 ± 55.4 16.5 - 220.9 [4]

Lung Cancer

Patients
Serum

Significantly

higher than

healthy controls

- [3]

Head and Neck

Cancer Patients
Plasma - 90 - 5200 [5]
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Note: Data from this study was presented in copies/mL as determined by qPCR, but showed

high correlation with the PicoGreen™ method.

Experimental Protocols
cfDNA Isolation from Plasma
This protocol describes a general workflow for isolating cfDNA from plasma using a magnetic

bead-based method. Specific details may vary depending on the commercial kit used.[15][16]

Materials:

Blood collection tubes (e.g., K2EDTA)

Centrifuge

Magnetic rack

cfDNA isolation kit (e.g., MagMAX™ Cell-Free DNA Isolation Kit)

Nuclease-free water

Microcentrifuge tubes

Protocol:

Plasma Preparation:

Collect whole blood in K2EDTA tubes.

Perform an initial centrifugation at 1,600-2,000 x g for 10 minutes at room temperature to

separate plasma from blood cells.[16]

Carefully transfer the supernatant (plasma) to a new conical tube without disturbing the

buffy coat.

Perform a second, higher-speed centrifugation at 16,000 x g for 10 minutes at 4°C to

remove any remaining cells and cellular debris.[16]
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Transfer the cleared plasma to a new tube for cfDNA extraction. The plasma can be used

immediately or stored at -80°C.

cfDNA Extraction (Manual Workflow Example):

Add lysis/binding solution and magnetic beads to a fresh tube and mix.[16]

Add the plasma sample to the tube and vortex to mix.[16]

Incubate to allow DNA to bind to the magnetic beads.

Place the tube on a magnetic rack to pellet the beads.[16]

Remove and discard the supernatant.

Perform a series of wash steps by adding wash buffer, vortexing, pelleting the beads on

the magnetic rack, and discarding the supernatant.[16]

After the final wash, air dry the beads to remove any residual ethanol.[16]

Elute the cfDNA from the beads by adding elution buffer and incubating.[16]

Pellet the beads on the magnetic rack and carefully transfer the supernatant containing

the purified cfDNA to a new nuclease-free tube.[16]

Store the purified cfDNA at -20°C for short-term storage or -80°C for long-term storage.

cfDNA Quantification using PicoGreen™
This protocol is adapted for a 96-well plate format, which is suitable for processing multiple

samples.

Materials:

Quant-iT™ PicoGreen™ dsDNA Assay Kit (containing PicoGreen™ reagent, 20X TE buffer,

and a DNA standard)

Nuclease-free water
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Black, flat-bottom 96-well microplate[17]

Fluorescence microplate reader with filters for excitation at ~485 nm and emission at ~528

nm[6][13]

Pipettes and nuclease-free pipette tips

Protocol:

Reagent Preparation:

Prepare 1X TE buffer by diluting the 20X TE buffer concentrate with nuclease-free water.

[18]

Prepare a working solution of the PicoGreen™ reagent by diluting the concentrated stock

1:200 in 1X TE buffer.[6][11] This solution should be prepared fresh and protected from

light as the dye is light-sensitive.[17][19]

Prepare a DNA standard stock solution (e.g., 2 µg/mL) by diluting the provided DNA

standard with 1X TE buffer.[6]

Preparation of DNA Standards:

Create a serial dilution of the DNA standard stock solution in 1X TE buffer to generate a

standard curve. A typical range for the standards would be from 0 ng/mL to 1000 ng/mL.[7]

[12]

For example, prepare standards with concentrations of 1000, 500, 250, 125, 62.5, 31.25,

15.6, and 0 ng/mL.

Add 100 µL of each standard dilution to the 96-well plate in duplicate or triplicate. The 0

ng/mL standard will serve as the blank.[12]

Preparation of cfDNA Samples:

It is often necessary to dilute the cfDNA samples in 1X TE buffer to ensure the

concentration falls within the linear range of the assay. A 1:10 or 1:20 dilution is a good

starting point.
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Add 100 µL of the diluted cfDNA samples to the 96-well plate in duplicate or triplicate.

Assay and Measurement:

Add 100 µL of the diluted PicoGreen™ reagent to each well containing the standards and

cfDNA samples.[12][20]

Mix the contents of the wells by gently pipetting up and down or by using a plate shaker.

Incubate the plate at room temperature for 2-5 minutes, protected from light.[7][12]

Measure the fluorescence using a microplate reader with excitation set to ~485 nm and

emission to ~528 nm.[13]

Data Analysis:

Subtract the average fluorescence of the blank (0 ng/mL DNA standard) from the

fluorescence of all other standards and samples.[6]

Generate a standard curve by plotting the background-subtracted fluorescence values of

the standards against their known concentrations.

Determine the concentration of the cfDNA samples by interpolating their background-

subtracted fluorescence values from the standard curve.

Remember to multiply the calculated concentration by the dilution factor used for the

cfDNA samples to obtain the original concentration.[21]

Visualizations
Experimental Workflow for cfDNA Analysis

1. Sample Collection & Processing 2. cfDNA Isolation 3. Quantification

Whole Blood Collection
(EDTA Tube)

First Centrifugation
(1,600 x g, 10 min) Plasma Separation Second Centrifugation

(16,000 x g, 10 min) Cleared Plasma Lysis & Binding
(Magnetic Beads) Wash Steps Elution Purified cfDNA PicoGreen Assay Fluorescence Reading Data Analysis cfDNA Concentration
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Click to download full resolution via product page

Caption: Workflow for cfDNA isolation and quantification.
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Caption: Principle of the PicoGreen™ dsDNA quantification assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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